1-Sulfanylbutan-1-ol, also known as 3-mercapto-3-methylbutan-1-ol, is an organosulfur compound characterized by its distinct thiol group. This compound is notable for its strong odor, often described as "catty," and is found in various food products and biological materials. Its molecular formula is , indicating the presence of a sulfur atom bonded to a carbon chain that includes a hydroxyl group.
1-Sulfanylbutan-1-ol is primarily sourced from natural fermentation processes. It is commonly found in wine, particularly Sauvignon Blanc, where it contributes to the characteristic aroma associated with the varietal. Additionally, this compound can be detected in the urine of domestic cats and other animals, where it plays a role in scent marking and communication.
This compound belongs to the class of alkanethiols and is categorized as a tertiary thiol due to its structural features. The presence of both a hydroxyl (-OH) and a sulfanyl (-SH) group makes it significant in both sensory and chemical applications.
The synthesis of 1-sulfanylbutan-1-ol can be achieved through several methods, with one common approach involving the reaction of ethyl acetate with lithium bis(trimethylsilyl)amide, followed by coupling with acetone. This process generates ethyl 3-hydroxy-3-methylbutyrate, which is then brominated and treated with thiourea to yield 3-mercapto-3-methylbutyric acid. The final reduction step involves lithium aluminum hydride to produce 1-sulfanylbutan-1-ol .
The synthesis pathway typically involves:
The molecular structure of 1-sulfanylbutan-1-ol features a five-carbon chain with a hydroxyl group at one end and a thiol group at the third carbon position. This configuration allows for specific interactions with other molecules, contributing to its distinctive odor profile.
1-Sulfanylbutan-1-ol participates in various chemical reactions typical for thiols and alcohols, including:
In esterification reactions, 1-sulfanylbutan-1-ol interacts with citric acid under acidic conditions, leading to the formation of esters. Kinetic studies have shown that factors such as concentration and temperature significantly influence reaction rates .
The mechanism of action for 1-sulfanylbutan-1-ol primarily involves its role as a flavor compound in food and beverages. It interacts with olfactory receptors, eliciting strong sensory responses due to its low odor detection threshold (approximately 1500 ng/L). The enzymatic breakdown of this compound can also influence its sensory properties over time .
Relevant data indicate that this compound's volatility contributes significantly to its sensory characteristics in food applications .
1-Sulfanylbutan-1-ol has several applications:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4